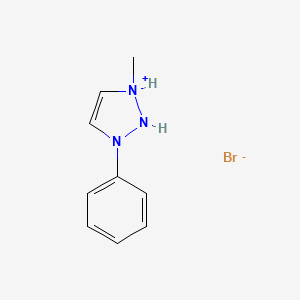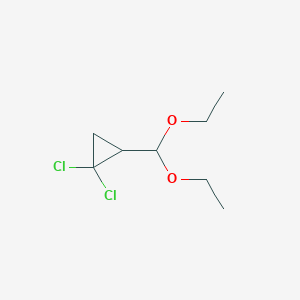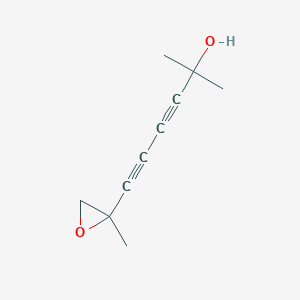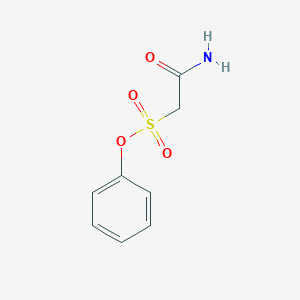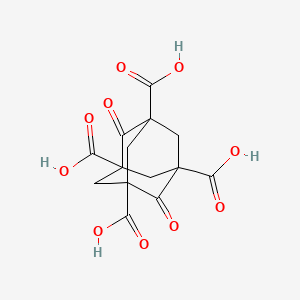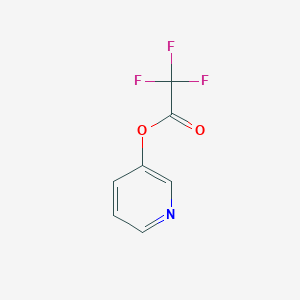
Pyridin-3-yl trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-3-yl trifluoroacetate is an organic compound that features a pyridine ring substituted with a trifluoroacetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyridin-3-yl trifluoroacetate typically involves the reaction of pyridin-3-ol with trifluoroacetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion. The general reaction scheme is as follows:
Pyridin-3-ol+Trifluoroacetic anhydride→Pyridin-3-yl trifluoroacetate+Acetic acid
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridin-3-yl trifluoroacetate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroacetate group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Pyridin-3-yl trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be employed in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of pyridin-3-yl trifluoroacetate involves its ability to act as an electrophile in various chemical reactions. The trifluoroacetate group is highly electron-withdrawing, which makes the pyridine ring more susceptible to nucleophilic attack. This property is exploited in many synthetic applications to introduce functional groups into the pyridine ring.
Comparaison Avec Des Composés Similaires
3-(Trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a trifluoroacetate group.
Pyridin-3-yl acetate: Similar but with an acetate group instead of a trifluoroacetate group.
Uniqueness: Pyridin-3-yl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in reactions where strong electron-withdrawing effects are desired.
Propriétés
Numéro CAS |
51998-03-9 |
|---|---|
Formule moléculaire |
C7H4F3NO2 |
Poids moléculaire |
191.11 g/mol |
Nom IUPAC |
pyridin-3-yl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)6(12)13-5-2-1-3-11-4-5/h1-4H |
Clé InChI |
JHSCHIBSAWQWRP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)OC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



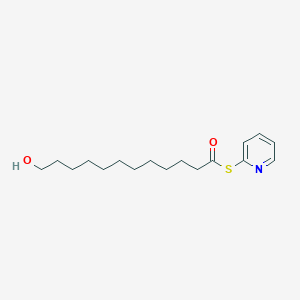
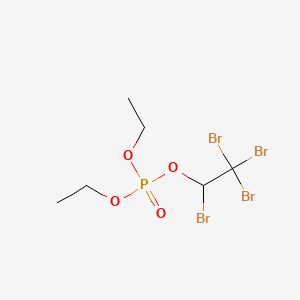
methanone](/img/structure/B14651417.png)
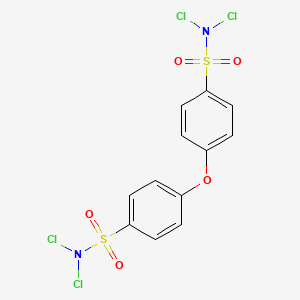
![1H,3H,4H,6H-3a,6a-Methanothieno[3,4-c]furan](/img/structure/B14651430.png)
